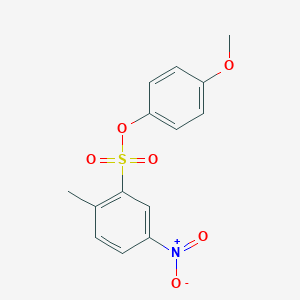

4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate” would be a benzene derivative, as it contains a benzene ring in its structure. It has several substituents attached to the benzene ring: a methoxy group (OCH3), a methyl group (CH3), a nitro group (NO2), and a sulfonate group (SO3H). Each of these groups can significantly affect the compound’s properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different substituent to the benzene ring. For example, nitration is a common method for introducing a nitro group to a benzene ring . The order of these steps would be crucial, as some groups can direct subsequent substitutions to certain positions on the benzene ring .Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. These positions can be indicated by numbering the carbon atoms in the ring, with the carbon attached to the highest-priority group (according to IUPAC rules) as carbon 1 .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the properties of the substituents. For example, the nitro group is electron-withdrawing, which can make the benzene ring more susceptible to electrophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its boiling point, solubility, and reactivity) would be influenced by the nature and positions of its substituents .Scientific Research Applications

Antimalarial and Anticancer Potential

4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate has been identified as a compound with potential antimalarial and anticancer activities. Studies have examined its efficacy as a selective agent in these areas, highlighting its therapeutic promise (Betts et al., 2006).

Reaction with Sulfur Trioxide

Research exploring the reactions of dihydroxybenzenes and their ethers with sulfur trioxide includes the study of products like this compound. This research provides insights into the chemical behaviors and potential applications of these compounds in various reactions (Cerfontain et al., 2010).

Synthesis of Cardiotonic Drugs

This compound has been used in the synthesis of cardiotonic drugs. Its role as an intermediate in the production of drugs like Sulmazole and Isomazole indicates its importance in pharmaceutical manufacturing (Lomov, 2019).

Azo-Coupling Reactions

The compound's utility in azo-coupling reactions, particularly involving phenols, has been studied. This research explores its reactivity and potential applications in the development of dyes and pigments (Kulič et al., 1975).

Organophosphorus Chemistry

In organophosphorus chemistry, this compound is involved in reactions leading to compounds with potential applications in various industries, including agriculture and pharmaceuticals (Shabana et al., 1994).

Crystal Structure Analysis

Studies on the crystal structure and bonding interactions of compounds like this compound provide valuable information for material science and molecular engineering (Kobkeatthawin et al., 2008).

Proton Exchange Membranes

Research has explored the use of derivatives of this compound in the development of proton exchange membranes for fuel cell applications. These studies are crucial for advancing energy technologies (Wang et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Methoxyphenyl 2-methyl-5-nitrobenzene-1-sulfonate is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution .

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during reactions . The compound’s interaction with the benzene ring leads to the formation of a substituted benzene ring .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .

properties

IUPAC Name |

(4-methoxyphenyl) 2-methyl-5-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S/c1-10-3-4-11(15(16)17)9-14(10)22(18,19)21-13-7-5-12(20-2)6-8-13/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPGXUKNHAVKSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-3,4-dimethylaniline](/img/structure/B2432573.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(tetrazol-1-yl)benzamide;hydrochloride](/img/structure/B2432574.png)

![ethyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2432575.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-bromobenzamide](/img/structure/B2432580.png)

![4-[(3-Chlorophenyl)methoxy]-2-methylaniline](/img/structure/B2432585.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclohexylacetamide](/img/structure/B2432587.png)

![N-(3-chloro-4-methylphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2432588.png)

![N-(4-ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide](/img/structure/B2432592.png)

![5,6-dichloro-N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-(propan-2-yl)pyridine-3-carboxamide](/img/structure/B2432593.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride](/img/structure/B2432594.png)